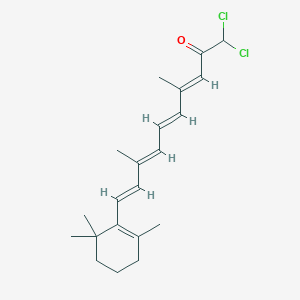
Dichloro-all-trans-retinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-all-trans-retinone is a selective inhibitor of retinaldehyde dehydrogenase enzymes, specifically targeting RALDH1, RALDH2, and RALDH3 . This compound has been studied for its potential role in controlling visually guided eye growth by inhibiting the synthesis of retinoic acid in the choroid .
Preparation Methods
The synthesis of dichloro-all-trans-retinone typically involves a modified dihalomethyllithium approach . This method allows for the selective chlorination of the retinone structure, resulting in the formation of this compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Dichloro-all-trans-retinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dichloro-all-trans-retinone has several scientific research applications:
Mechanism of Action
Dichloro-all-trans-retinone exerts its effects by irreversibly inhibiting retinaldehyde dehydrogenase enzymes (RALDH1, RALDH2, and RALDH3) . This inhibition prevents the conversion of retinaldehyde to retinoic acid, thereby reducing the synthesis of retinoic acid in the choroid . The molecular targets of this compound are the active sites of the RALDH enzymes, where it binds and inhibits their activity .
Comparison with Similar Compounds
Dichloro-all-trans-retinone is unique in its selective inhibition of RALDH enzymes. Similar compounds include:
All-trans-retinoic acid: A metabolite of vitamin A that plays a crucial role in eye development and growth.
All-trans-retinol: Another vitamin A derivative involved in various physiological functions.
This compound stands out due to its specific inhibitory action on RALDH enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H28Cl2O |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
(3E,5E,7E,9E)-1,1-dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
NWWAQIKCANAFJE-YCNIQYBTSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C(Cl)Cl)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















